(S)-Navlimetostat

PRMT5/MTA inhibition Enantiomeric potency Stereochemical SAR

Quantifying specific PRMT5•MTA inhibition requires a true negative control. The active R-enantiomer (Navlimetostat, IC50 = 3.6 nM) confounds stereochemical validation. (S)-Navlimetostat solves this with a validated 7070 nM IC50. - **1964-fold selectivity gap** ensures negligible target engagement up to 10 µM. - **Class 3 atropisomer** with year-scale configurational stability (ΔErot = 31.5 kcal/mol). - **Essential for chiral HPLC validation** and ICH Q6A enantiomeric impurity control. Available as a certified reference standard for Phase 3 clinical asset (BMS-986504/MRTX-1719) support.

Molecular Formula C23H18ClFN6O2
Molecular Weight 464.9 g/mol
CAS No. 2630904-45-7
Cat. No. B15608156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Navlimetostat
CAS2630904-45-7
Molecular FormulaC23H18ClFN6O2
Molecular Weight464.9 g/mol
Structural Identifiers
InChIInChI=1S/C23H18ClFN6O2/c1-31-22(20-15(8-26)19(33-12-3-4-12)7-17(24)21(20)25)16(10-28-31)11-2-5-13-14(6-11)18(9-27)29-30-23(13)32/h2,5-7,10,12H,3-4,9,27H2,1H3,(H,30,32)
InChIKeyBZKIOORWZAXIBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Navlimetostat: S-Enantiomer of Navlimetostat


(S)-Navlimetostat is the S-enantiomer of Navlimetostat (also designated MRTX-1719 and BMS-986504), a synthetically lethal, MTA-cooperative inhibitor of the PRMT5•MTA complex currently in Phase 3 clinical development for MTAP-deleted solid tumors including non-small cell lung cancer and pancreatic ductal adenocarcinoma [1]. Chemically, (S)-Navlimetostat (C23H18ClFN6O2, MW 464.88) is one of two atropisomeric forms of a class 3 atropisomer—a compound possessing an axis of chirality along the C–C bond connecting the pentasubstituted phenyl to the methyl pyrazole group, with restricted rotation [2]. While the active R-enantiomer (Navlimetostat) exhibits nanomolar potency against the PRMT5•MTA complex (biochemical IC50 = 3.6 nM), the S-enantiomer displays a biochemical IC50 of 7070 nM, representing an approximately 1964-fold reduction in target engagement . This dramatic potency differential, rooted in the strict stereochemical requirements of the PRMT5•MTA binding pocket, defines (S)-Navlimetostat's primary research utility as a matched stereochemical control, chiral reference standard, and mechanistic probe.

(S)-Navlimetostat: Differentiation from Navlimetostat


(S)-Navlimetostat is not a lower-purity or off-target variant of Navlimetostat; it is a structurally distinct S-enantiomer whose stereochemical configuration at the atropisomeric axis precludes meaningful engagement of the PRMT5•MTA complex . Substituting (S)-Navlimetostat for the active R-enantiomer (Navlimetostat, IC50 = 3.6 nM) would yield a >1900-fold underestimate of PRMT5•MTA inhibitory potency in biochemical assays . Conversely, substituting Navlimetostat for (S)-Navlimetostat as a negative control would introduce residual target engagement and confound interpretation of stereochemical dependence [1]. Beyond enantiomeric identity, (S)-Navlimetostat cannot be replaced by other clinical-stage MTA-cooperative PRMT5 inhibitors (e.g., TNG908, AMG 193) because each possesses distinct selectivity windows, binding kinetics, and atropisomeric properties—TNG908 shows 15-fold MTAP-null selectivity, while MRTX-1719 achieves 74–82-fold selectivity in cellular viability and SDMA assays, a profile that (S)-Navlimetostat is uniquely positioned to benchmark as the matched inactive control [2][3]. First-generation SAM-competitive/uncompetitive PRMT5 inhibitors such as GSK3326595 and JNJ-64619178 lack MTAP-status selectivity entirely and thus represent an entirely different mechanistic class [2].

(S)-Navlimetostat: Quantitative Differentiation Evidence


Stereospecific PRMT5•MTA Target Engagement

(S)-Navlimetostat exhibits a biochemical IC50 of 7070 nM for the PRMT5•MTA complex, representing an approximately 1964-fold reduction in inhibitory potency compared to the active R-enantiomer Navlimetostat (MRTX-1719), which has an IC50 of 3.6 nM against the PRMT5•MTA complex and 20.5 nM against PRMT5 alone in the same biochemical assay format . This potency differential is among the largest reported for an enantiomeric pair of clinical-stage oncology compounds and reflects the strict stereochemical requirements of the PRMT5•MTA binding pocket for the atropisomeric axis configuration [1]. The Kd of the active enantiomer for the PRMT5•MTA complex is 0.14 pM, underscoring the magnitude of binding affinity lost upon inversion of the atropisomeric stereochemistry .

PRMT5/MTA inhibition Enantiomeric potency Stereochemical SAR Atropisomer pharmacology

Cellular MTAP-Deleted Selectivity Abrogation

In HCT116 isogenic cell line models, the active R-enantiomer MRTX-1719 inhibits PRMT5-dependent symmetric dimethylarginine (SDMA) protein modification with an IC50 of 8 nM in MTAP-deleted cells versus 653 nM in MTAP-wild-type parental cells, yielding an 82-fold selectivity window as measured by SDMA In-Cell Western assay [1]. In 10-day viability assays, MRTX-1719 inhibits MTAP-deleted HCT116 cell proliferation with an IC50 of 12 nM, while MTAP-wild-type HCT116 cells require 890 nM—a 74-fold selectivity differential [1]. In contrast, (S)-Navlimetostat, with a biochemical IC50 of 7070 nM, is predicted to exhibit negligible cellular PRMT5 inhibition at pharmacologically relevant concentrations, effectively abrogating both potency and MTAP-status selectivity . Direct cellular profiling of (S)-Navlimetostat has not been reported in peer-reviewed literature, consistent with its role as a stereochemical negative control rather than a pharmacological agent.

Cellular pharmacodynamics MTAP deletion SDMA biomarker Synthetic lethality

Class 3 Atropisomer Configurational Stability

MRTX-1719 is classified as a class 3 atropisomer, characterized by a calculated torsional rotational energy barrier (ΔErot) of 31.5 kcal/mol and an interconversion half-life measured in years at ambient temperature [1]. This extremely high rotational barrier, experimentally validated using chiral solvating agent-assisted 19F NMR spectroscopy, means that the S- and R-atropisomers are configurationally stable under standard laboratory storage and assay conditions—they do not interconvert spontaneously [1]. (S)-Navlimetostat therefore represents a permanently distinct stereochemical entity, not a transient conformer. By comparison, class 1 atropisomers (ΔErot < 20 kcal/mol) undergo rapid interconversion and cannot be isolated as stable enantiomers; class 2 atropisomers (ΔErot 20–30 kcal/mol) may interconvert over hours to days [2]. The class 3 designation of MRTX-1719 ensures that (S)-Navlimetostat remains enantiomerically pure throughout long-term storage and multi-day cellular assays, a prerequisite for its reliable use as a stereochemical control.

Atropisomerism Chiral analysis Rotational energy barrier Drug stereochemistry

MTA-Cooperative vs. SAM-Competitive PRMT5 Inhibition

The MTA-cooperative mechanism of MRTX-1719 fundamentally differs from first-generation SAM-competitive/uncompetitive PRMT5 inhibitors such as GSK3326595 (IC50 = 6.2 nM against PRMT5/MEP50) and JNJ-64619178 (IC50 = 0.14 nM for PRMT5/MEP50) . In a head-to-head study in isogenic HCT116 tumor lines and T cells, GSK3326595 suppressed PRMT5 activity indiscriminately regardless of MTAP status, whereas MRTX-1719 achieved tumor-specific PRMT5 inhibition in MTAP-loss tumors with limited immunosuppressive effects on T cells [1]. This tumor-selective pharmacology is attributed to the MTA-cooperative binding mode, which leverages the elevated MTA concentrations in MTAP-deleted cancer cells—a synthetic lethal vulnerability not exploited by SAM-site inhibitors [1]. (S)-Navlimetostat, by virtue of its inability to productively engage the PRMT5•MTA complex, serves as the stereochemical validation tool confirming that MTA-cooperative binding—not off-target effects—underlies this tumor selectivity. TNG908, another MTA-cooperative inhibitor, achieves 15-fold selectivity for MTAP-null cells, while AMG 193 achieves approximately 40-fold selectivity, compared with MRTX-1719's 74–82-fold selectivity window [2].

MTA-cooperative inhibition SAM-competitive inhibition PRMT5 inhibitor classes Tumor-selective pharmacology

Chiral Reference Standard for Clinical Navlimetostat

Navlimetostat (BMS-986504, the active R-enantiomer) is currently in Phase 3 clinical development for MTAP-deleted non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC), with additional Phase 2 evaluation in melanoma and brain cancer . In the Phase 1/2 CA240-0007 trial (NCT05245500) enrolling 152 heavily pretreated patients with MTAP-deleted advanced solid tumors, BMS-986504 demonstrated an objective response rate (ORR) of 23%, disease control rate (DCR) of 70%, and median duration of response (DOR) of 10.5 months at a median follow-up of 9.0 months, with a favorable PK/PD profile supporting once-daily dosing at 400–600 mg [1]. As the drug substance advances toward potential regulatory submission, (S)-Navlimetostat serves as an essential chiral reference standard for enantiomeric purity determination, a USP/ICH Q6A-compliant quality attribute for chiral drug substances [2]. (S)-Navlimetostat is supplied as a characterized solid with a reported purity of 95.15% and is designated for research use as a reference standard, not for therapeutic application .

Phase 3 clinical trial Chiral reference standard Quality control MTAP-deleted cancers

(S)-Navlimetostat: Research & Industrial Applications


Stereochemical Negative Control for PRMT5•MTA Assays

(S)-Navlimetostat (IC50 = 7070 nM) serves as the optimal negative control for any biochemical or cellular assay evaluating PRMT5•MTA inhibition by Navlimetostat (MRTX-1719, IC50 = 3.6 nM) . At concentrations up to 10 μM, (S)-Navlimetostat produces negligible target engagement, enabling robust determination of assay signal-to-noise ratios and confirmation that observed PRMT5•MTA inhibitory activity is stereospecific. This application is particularly critical for high-throughput screening (HTS) campaigns where false-positive hits from non-stereospecific mechanisms must be excluded. The ~1964-fold potency differential ensures a wide dynamic range for Z'-factor determination and assay qualification [1].

Chiral Reference Standard for Navlimetostat Drug Substance

As Navlimetostat (BMS-986504) advances through Phase 3 clinical trials (NSCLC, PDAC) toward potential regulatory submission, (S)-Navlimetostat is the required reference standard for developing and validating chiral HPLC or SFC methods to quantify enantiomeric purity in drug substance batches . ICH Q6A guidances stipulate that chiral drug substances must have enantiomeric impurity limits specified and controlled; (S)-Navlimetostat, confirmed to be a class 3 atropisomer with year-scale configurational stability (ΔErot = 31.5 kcal/mol), provides a chemically and stereochemically stable reference material suitable for method qualification, system suitability testing, and forced degradation studies [1][2].

SSAR Studies of MTA-Cooperative PRMT5 Inhibitors

The availability of both enantiomers—(S)-Navlimetostat (IC50 = 7070 nM) and Navlimetostat (IC50 = 3.6 nM)—enables rigorous SSAR studies correlating atropisomeric configuration with PRMT5•MTA binding affinity, cellular SDMA inhibition, and MTAP-dependent synthetic lethality . Co-crystal structures of MRTX-1719 bound to the PRMT5/MEP50/MTA complex (PDB: 7S1S) define the stereochemical constraints of the binding pocket, and (S)-Navlimetostat serves as the key experimental comparator confirming that the S-configuration is sterically incompatible with productive binding [1]. This SSAR framework is directly transferable to the evaluation of next-generation MTA-cooperative PRMT5 inhibitors and to medicinal chemistry efforts targeting atropisomer-controlled pharmacology.

Atropisomer Stability and Interconversion Kinetics Studies

MRTX-1719 is one of a limited number of clinical-stage class 3 atropisomers, with a calculated ΔErot of 31.5 kcal/mol and experimentally validated interconversion half-life measured in years . (S)-Navlimetostat, as the isolated S-atropisomer, provides a critical tool for studying atropisomer racemization kinetics under pharmaceutically relevant stress conditions (elevated temperature, varied pH, photolytic exposure). The chiral solvating agent-assisted 19F NMR method developed specifically for MRTX-1719 atropisomer analysis enables real-time monitoring of enantiomeric excess, and access to pure (S)-Navlimetostat is essential for method calibration, limit of detection determination, and forced degradation studies that support the regulatory CMC package for atropisomeric drug candidates [1].

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